3-amino-N,N,5-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C₁₀H₁₄N₂O. It is characterized by the presence of an amino group and three methyl groups attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-Amino-N,N,5-trimethylbenzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Safety and Hazards
Mechanism of Action
Target of Action
It is likely that the compound interacts with specific receptors or enzymes in the body to exert its effects .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to alterations in certain biochemical pathways, resulting in downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N,5-trimethylbenzamide typically involves the reaction of 3-amino-5-methylbenzoic acid with trimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Halogens, sulfonyl chlorides, alkylating agents; in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Comparison with Similar Compounds
- 3-Amino-N-methylbenzamide
- 3-Amino-5-methylbenzamide
- N,N-Dimethyl-3-aminobenzamide
Comparison: 3-Amino-N,N,5-trimethylbenzamide is unique due to the presence of three methyl groups, which influence its chemical reactivity and binding properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-amino-N,N,5-trimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCCXRVXDNVGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369911-04-5 |
Source
|
Record name | 3-amino-N,N,5-trimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.